molecular formula C10H12F3NO B3016147 [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol CAS No. 1003843-86-4

[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol

Cat. No.: B3016147
CAS No.: 1003843-86-4
M. Wt: 219.207
InChI Key: WRLQDVAAXZHUTK-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol (CAS 1003843-86-4) is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.20. This compound is intended for Research Use Only and is not approved for diagnostic or human use. This benzyl alcohol derivative features both a dimethylamino group and a trifluoromethyl group on the phenyl ring. The trifluoromethyl group is widely recognized in medicinal and analytical chemistry for its ability to enhance the lipophilicity and metabolic stability of molecules. Furthermore, the presence of fluorine atoms makes derivatives of this compound potential candidates for analysis by 19F NMR spectroscopy, a powerful technique for probing complex mixtures in food and biological matrices . While specific applications for this exact molecule are not fully detailed in the literature, its structure indicates high potential as a versatile synthetic intermediate or precursor. It could be readily oxidized to the corresponding aldehyde or carboxylic acid, or used to construct more complex molecular architectures. Research on closely related (trifluoromethyl)phenyl compounds shows they are valuable in the design of derivatizing reagents, such as isothiocyanates, which are used to enhance the detection and analysis of biogenic amines in complex samples via LC-MS/MS . As such, this compound holds significant value for researchers in organic synthesis, analytical method development, and potentially in pharmaceutical chemistry.

Properties

IUPAC Name

[3-(dimethylamino)-5-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)9-4-7(6-15)3-8(5-9)10(11,12)13/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLQDVAAXZHUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(dimethylamino)benzaldehyde and trifluoromethylating agents.

    Trifluoromethylation: The trifluoromethyl group is introduced through a trifluoromethylation reaction.

    Reduction: The resulting intermediate is then reduced to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol exhibits significant anticancer properties. The compound's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This disruption of mitotic processes is crucial for its efficacy against cancer cells.

Efficacy Studies :
In vitro assays have demonstrated that derivatives of this compound exhibit low IC50 values against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound APC3 (Prostate Cancer)1.48
Compound BK562 (Leukemia)0.33
Compound CA549 (Lung Cancer)2.28

A recent study evaluated the effect of this compound on tumor growth in mouse models, revealing a significant reduction in tumor size compared to control groups, thus supporting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound also shows promise in treating inflammatory conditions. It has been reported to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in macrophages, which is pivotal in inflammatory responses.

Case Study :
In a controlled study using LPS-stimulated macrophages, this compound significantly reduced pro-inflammatory cytokine levels such as TNF-alpha and IL-6, highlighting its therapeutic potential in autoimmune diseases.

Antifungal and Insecticidal Properties

Preliminary studies indicate that related compounds demonstrate antifungal activities against various pathogens and insecticidal properties against agricultural pests. This versatility suggests potential applications in both medical and agricultural fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylmethanol Derivatives

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Substituents (Position) Key Features Similarity Score
[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol (1003843-86-4) C₁₀H₁₂F₃NO -N(CH₃)₂ (3), -CF₃ (5), -CH₂OH (1) Basic amino group, high polarity Reference
(3-(Trifluoromethyl)phenyl)methanol (349-75-7) C₈H₇F₃O -CF₃ (3), -CH₂OH (1) Lacks amino group; simpler structure 1.00
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (56456-48-5) C₈H₅ClF₃O₂ -Cl (3), -OCF₃ (4), -CH₂OH (1) Electron-withdrawing Cl and OCF₃ 0.78
(2,4-Bis(trifluoromethyl)phenyl)methanol (143158-15-0) C₉H₆F₆O -CF₃ (2,4), -CH₂OH (1) Increased lipophilicity 0.92
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (668477-94-9) C₁₂H₁₀F₃NO₂S Thiazole ring, -CF₃ (phenyl), -CH₂OH Heterocyclic sulfur enhances stability N/A
Key Observations :

Amino vs. Halogen Substituents: The dimethylamino group in the target compound introduces basicity and hydrogen-bonding capacity, unlike halogenated analogs (e.g., 349-75-7, 56456-48-5), which are more lipophilic and electron-deficient .

Trifluoromethyl Positioning : The 5-CF₃ group in the target compound may sterically hinder interactions compared to 3-CF₃ analogs (e.g., 349-75-7) .

Functionalized Ethanol/Amine Derivatives

Table 2: Bioactive Analogues with Modified Backbones
Compound Name (CAS) Molecular Formula Key Structural Differences Potential Applications
Mapenterol (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol) C₁₄H₁₉ClF₃N₂O Ethanolamine chain, tert-pentylamino group β-adrenergic receptor modulation
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one C₁₂H₁₀ClF₃N₃O Pyridazinone core, methylamino group Kinase inhibition (hypothetical)
Key Observations :
  • Backbone Flexibility: Mapenterol’s ethanolamine chain enables conformational flexibility for receptor binding, unlike the rigid phenylmethanol structure of the target compound .
  • Heterocyclic Cores: Pyridazinone derivatives (e.g., 27314-13-2) introduce planar heteroaromatic systems, which may enhance π-π stacking interactions in drug-receptor complexes .

Biological Activity

[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic molecules, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3N, with a molecular weight of 221.21 g/mol. The presence of the dimethylamino and trifluoromethyl groups significantly influences its biological properties.

Antimicrobial Activity

Recent studies highlight the antimicrobial potential of compounds containing the trifluoromethyl group. These compounds have shown effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity of Trifluoromethyl-Substituted Compounds

CompoundMIC (µg/mL)Target Organisms
This compoundTBDMRSA, E. coli
4-Bromo-3-chloro-aniline derivative0.5S. aureus (including MRSA)
Pyrazole derivative0.25Various bacterial strains

Note: The minimal inhibitory concentration (MIC) for this compound has yet to be determined in specific studies.

Anticancer Activity

The anticancer properties of this compound are being explored due to its structural similarity to known anticancer agents. Preliminary studies suggest that phenyl-substituted compounds can inhibit the proliferation of cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

In a study investigating various derivatives, compounds with trifluoromethyl groups exhibited significant growth inhibition in breast cancer cell lines (e.g., MDA-MB-231). The following table summarizes the findings:

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundIC50 (µM)Cell Line
This compoundTBDMDA-MB-231
Compound X0.126MCF-7
Compound Y11.73MDA-MB-231

Mechanistic Studies

Mechanistic investigations into how this compound exerts its effects are crucial for understanding its potential therapeutic applications. Preliminary data suggest that such compounds may act through multiple pathways, including:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.
  • Disruption of bacterial cell wall synthesis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies indicate that compounds with similar structures exhibit favorable absorption and distribution characteristics.

Table 3: Pharmacokinetic Parameters

ParameterValue
Cmax (mg/mL)TBD
Half-life (h)TBD
Bioavailability (%)TBD

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol?

  • Methodological Answer : A typical route involves condensation of trifluoromethyl-substituted aromatic precursors with dimethylamine derivatives. For example, sodium methoxide in methanol can catalyze cyclization reactions of intermediates like methyl azidoacetate with trifluoromethylphenyl furan carboxaldehyde derivatives . Post-condensation, reduction of the carbonyl group (e.g., using NaBH₄ or LiAlH₄) yields the methanol moiety. Key steps include:

  • Intermediate formation : Cyclization in boiling toluene (80–110°C) to form pyrrole-fused intermediates.
  • Reduction : Selective reduction of ketones or aldehydes to the alcohol.
  • Data Table :
StepReagents/ConditionsYield RangeReference
CyclizationToluene, reflux40–60%
ReductionNaBH₄, MeOH, 0°C70–85%

Q. How is this compound purified after synthesis?

  • Methodological Answer : Purification often employs preparative thin-layer chromatography (TLC) or column chromatography. A solvent system of dichloromethane:methanol (20:1 v/v) is effective for separating polar byproducts . For larger scales, flash chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate) optimizes resolution. Critical parameters:

  • TLC Monitoring : Rf = 0.3–0.5 in CH₂Cl₂:MeOH (20:1).
  • Purity Validation : HPLC retention time ~1.61 minutes under SMD-TFA05 conditions (C18 column) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound derivatives?

  • Methodological Answer : Contradictions in aromatic proton splitting or unexpected coupling constants often arise from dynamic effects (e.g., hindered rotation of the trifluoromethyl group). Strategies include:

  • Variable Temperature NMR : Conduct experiments at –40°C to 80°C to freeze conformational changes .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to simplify splitting patterns (e.g., singlet for CF₃ at δ ~120 ppm in ¹⁹F NMR).
  • 2D Techniques : HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing H-2 and H-4 in the aryl ring) .

Q. What factors influence the stability of this compound under acidic/basic conditions?

  • Methodological Answer : The dimethylamino group enhances susceptibility to acid-catalyzed hydrolysis, while the trifluoromethyl group stabilizes against base. Experimental findings suggest:

  • Acidic Conditions (pH < 3) : Rapid demethylation of the amine occurs, forming a secondary amine byproduct.
  • Basic Conditions (pH > 10) : The methanol moiety may oxidize to a ketone unless stabilized by inert atmospheres.
  • Mitigation : Store at pH 6–8 under nitrogen; add radical scavengers (e.g., BHT) during reactions .

Q. How can low yields in the cyclization step of the synthesis be troubleshooted?

  • Methodological Answer : Competing side reactions (e.g., over-oxidation or dimerization) are common. Solutions include:

  • Catalyst Optimization : Replace sodium methoxide with milder bases (e.g., K₂CO₃) to suppress aldol condensation .
  • Solvent Screening : Switch from toluene to DMF for better solubility of intermediates.
  • Byproduct Analysis : Use LC-MS (m/z 742 [M+H]+ as a reference) to identify impurities .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry (MS) and elemental analysis data for this compound?

  • Methodological Answer : Discrepancies often arise from isotopic interference (e.g., ¹³C or ³⁷Cl overlapping with CF₃ fragments). Steps:

  • High-Resolution MS : Confirm molecular ion [M+H]+ with accuracy <5 ppm (e.g., m/z 268.02 for a related boronic acid derivative) .
  • Isotopic Pattern Simulation : Compare experimental vs. theoretical patterns using software (e.g., ChemDraw) to rule out impurities .

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